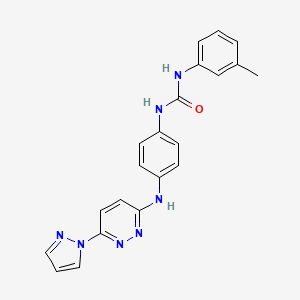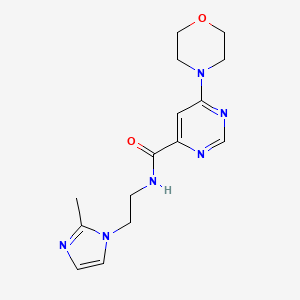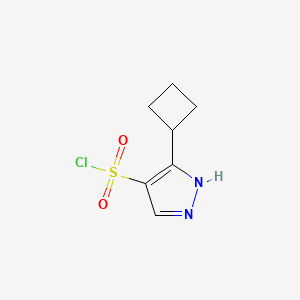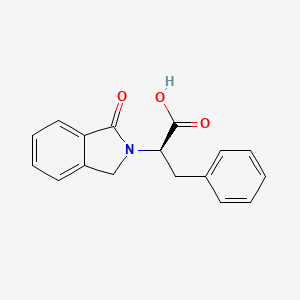
1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PPTA, is a chemical compound that belongs to the family of triazole carboxylic acids. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Material Development
- The synthesis of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines, is facilitated by methods involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process is significant for developing materials with specific biological activities, offering a metal-free approach to constructing complex molecular architectures with high yields and efficiency (Zheng et al., 2014).
- In the field of electronics, the modification of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) utilizes compounds that link pyridine and 1,2,4-triazole as electron-deficient groups. This strategy has led to the development of materials with optimized electron injection and reduced turn-on voltages, demonstrating the role of these compounds in enhancing the performance of PhOLEDs (Liu, Wang, & Yao, 2018).
Catalytic and Magnetic Properties
- The synthesis of complexes, such as those containing Hg(II) using 1,2,4-triazole derivatives, showcases the potential for developing materials with unique molecular and supramolecular structures. These complexes are explored for their structural characteristics and potential application areas, including catalysis and material science (Castiñeiras, García-Santos, & Saa, 2018).
- The investigation into Co(II)-based compounds involving 1,2,4-triazole and isophthalic acid mixed ligand showcases the study of magnetic properties and the theoretical explanation of magnetic behavior. Such research indicates the application of these compounds in understanding magnetic coupling and the design of magnetic materials (Liu et al., 2015).
Antimicrobial and Antitumor Activities
- The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of these compounds in medical and pharmaceutical research. By exploring different reaction pathways and functional groups, researchers can develop compounds with targeted biological activities (Bayrak et al., 2009).
- In the context of antitumor activities, asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have been synthesized and evaluated. This research highlights the use of 1,2,4-triazole derivatives in designing compounds with potential therapeutic applications, particularly in treating cancer (Hu, Hou, Xie, & Huang, 2008).
Propriétés
IUPAC Name |
1-phenyl-5-pyridin-3-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c19-14(20)12-13(10-5-4-8-15-9-10)18(17-16-12)11-6-2-1-3-7-11/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIIXCWLCGFNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)
![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)


![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)

![5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B2659058.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-methylsulfonylphenyl)propanoic acid](/img/structure/B2659060.png)
![N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2659061.png)
